molecular formula C9H10ClNO2 B033465 N-(4-Chloro-2-methoxyphenyl)acetamide CAS No. 86412-57-9

N-(4-Chloro-2-methoxyphenyl)acetamide

Cat. No. B033465
CAS RN: 86412-57-9
M. Wt: 199.63 g/mol
InChI Key: ZQRNYYMVIORHGW-UHFFFAOYSA-N
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Description

“N-(4-Chloro-2-methoxyphenyl)acetamide” is a chemical compound that belongs to the class of organic compounds known as phenylacetamides . It is an amide derivative of phenylacetic acids .


Synthesis Analysis

The synthesis of “N-(4-Chloro-2-methoxyphenyl)acetamide” and similar compounds has been reported in various studies . For instance, N-arylacetamides are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-2-methoxyphenyl)acetamide” has been analyzed in several studies . The methoxy group lies close to the mean plane of the phenyl ring C3–C8, as indicated by the C7—C6—O2—C9 torsion angle of 174.61 (10) and atom C9 deviating by only 0.065 (1) A ̊ from the mean plane through the C3–C8 ring .

properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRNYYMVIORHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-methoxyphenyl)acetamide

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